molecular formula C20H28N6O2 B2403212 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea CAS No. 1203206-64-7

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2403212
CAS RN: 1203206-64-7
M. Wt: 384.484
InChI Key: KUAHQSMBKYRTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in recent years for its potential use in cancer treatment. ETP-46464 has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is related to its ability to inhibit CK2. CK2 is a protein kinase that phosphorylates a wide range of substrates, including many proteins that are involved in cell growth and survival. By inhibiting CK2, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea can disrupt these signaling pathways and induce cell death. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to inhibit the DNA repair pathway, which may contribute to its effectiveness in combination with other cancer treatments.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of DNA repair pathways. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. However, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has also been shown to have some toxic effects on normal cells, including the inhibition of protein synthesis and the induction of oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of CK2, and it has been shown to induce cell death in a variety of cancer cell lines. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, making it a promising candidate for combination therapy. However, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea also has some limitations. It has been shown to have toxic effects on normal cells, and its effectiveness may be limited by the development of drug resistance.

Future Directions

There are several future directions for the development of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and related compounds. One potential direction is the optimization of the drug's pharmacokinetic properties, including its bioavailability and half-life. Another direction is the development of combination therapies that include 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and other cancer treatments. In addition, there is a need for further research to understand the mechanism of action of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea and its effects on normal cells. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea in human patients.

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea involves several steps, starting with the reaction of 4-ethylphenyl isocyanate with 2-amino-6-methylpyrimidine-4-carboxamide to form the intermediate 1-(4-ethylphenyl)-3-(2-amino-6-methylpyrimidin-4-yl)urea. This intermediate is then reacted with 2-(2-chloroethyl)morpholine hydrochloride to form the final product, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea. The synthesis of 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been described in detail in a number of publications, including a patent application filed by the drug's developers.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been the subject of numerous scientific studies, both in vitro and in vivo. These studies have shown that 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a potent inhibitor of CK2, and that it can induce cell death in a variety of cancer cell lines. In addition, 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea has been shown to enhance the effectiveness of other cancer treatments, including radiation therapy and chemotherapy. 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is currently being evaluated in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

properties

IUPAC Name

1-(4-ethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-3-16-4-6-17(7-5-16)25-20(27)22-9-8-21-18-14-19(24-15(2)23-18)26-10-12-28-13-11-26/h4-7,14H,3,8-13H2,1-2H3,(H,21,23,24)(H2,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHQSMBKYRTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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